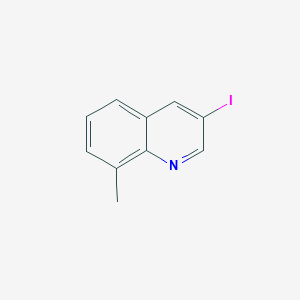

3-Iodo-8-methylquinoline

概要

説明

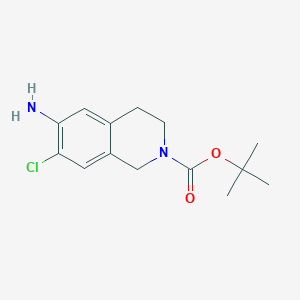

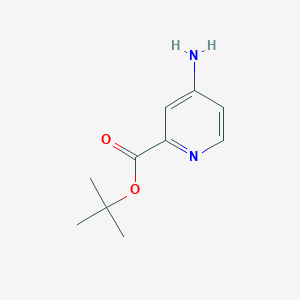

3-Iodo-8-methylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a molecular weight of 269.08 g/mol . The IUPAC name for this compound is 3-iodo-8-methylquinoline .

Synthesis Analysis

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular formula of 3-Iodo-8-methylquinoline is C10H8IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

3-Iodo-8-methylquinoline is a powder at room temperature . It has a molecular weight of 269.08 g/mol .科学的研究の応用

Palladium-Catalyzed C(sp3)-H Selective Iodination

A significant application of 3-Iodo-8-methylquinoline is demonstrated in the palladium-catalyzed C(sp3)-H selective iodination and acetoxylation of 8-methylquinolines. This process offers a versatile method for accessing various C8-substituted quinolines, leveraging the reactivity and utility of organic iodides. The technique is characterized by mild reaction conditions and good tolerance of functional groups, making it a valuable tool in organic synthesis (Zhang et al., 2022).

Synthesis of Halogenated 8-Methylquinolines

Another important application is the synthesis of halogenated 8-methylquinolines, including the aromatic chlorination and iodination of 8-methylquinoline. This process involves the use of chlorine or iodine in concentrated sulfuric acid in the presence of silver sulfate. Such methodologies are crucial for the development of various halogenated quinoline derivatives (Tochilkin et al., 1983).

Palladium-Catalyzed C-H Fluorination

3-Iodo-8-methylquinoline is also utilized in the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives. This transformation employs nucleophilic fluoride, using AgF as the fluoride source combined with a hypervalent iodine oxidant. Understanding both the scope and mechanism of this reaction is essential for advancing fluorination methods in organic chemistry (McMurtrey et al., 2012).

Antitumor Polycyclic Acridines Synthesis

In the field of medicinal chemistry, 3-Iodo-8-methylquinoline derivatives play a role in the synthesis of antitumor polycyclic acridines. These compounds, particularly the pentacyclic acridinium salts, are designed to destabilize telomeric integrity and show potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, important for cancer therapy (Cookson et al., 2005).

Safety and Hazards

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

作用機序

Target of Action

Quinoline and its derivatives, which include 3-iodo-8-methylquinoline, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .

Biochemical Pathways

Quinoline derivatives are known to interact with numerous biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it can be inferred that 3-iodo-8-methylquinoline may have significant molecular and cellular effects .

Action Environment

For instance, storage temperature can affect the stability of a compound .

特性

IUPAC Name |

3-iodo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXVZZCLBYBYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)